1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
The pyrazolo[4,3-c]quinoline scaffold is a tricyclic heterocyclic system combining pyrazole and quinoline moieties, renowned for diverse pharmacological activities. The target compound, 1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, features a 3-chloro-4-methylphenyl group at position 1, a phenyl group at position 3, and a methyl group at position 6. Pyrazolo[4,3-c]quinolines are associated with anti-inflammatory, anticancer, and neuromodulatory activities, making structural analogs of significant interest in drug discovery .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-8-11-22-19(12-15)24-20(14-26-22)23(17-6-4-3-5-7-17)27-28(24)18-10-9-16(2)21(25)13-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYNQUQHWMXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines are potent inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. Modifications at positions 1, 3, 4, and 8 significantly alter activity and cytotoxicity:
- Position 1: The 3-chloro-4-methylphenyl group in the target compound may improve lipophilicity and target engagement compared to 4-chlorophenyl () or unsubstituted phenyl groups. However, bulky substituents like cyclopropyl (ELND006) enhance metabolic stability and selectivity for amyloid-beta (Aβ) over Notch signaling .
- Position 3 : A phenyl group (target compound) vs. methoxyphenyl () or benzoic acid (2m) alters π-π stacking and hydrogen-bonding interactions. The benzoic acid in 2m improves solubility but may reduce membrane permeability .
- Position 8 : Methyl (target) vs. fluoro (ELND006, ) affects electron-withdrawing properties and metabolic resistance. Fluorine substitution often enhances bioavailability and CNS penetration .
Physicochemical and Electronic Properties
- Electron-Withdrawing Groups: The CF3 group in 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline () elevates HOMO/LUMO energy levels, enhancing photostability and redox properties compared to chloro/methyl substituents .
- Synthetic Accessibility : The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones () or hydrazine-mediated fusion (), whereas ELND006/7 derivatives require sulfonylation and fluorination steps .
Key Research Findings and Trends
Position 4 Amino Groups: 3,4-Diamino derivatives () show promise in overcoming cytotoxicity issues seen in early analogs (e.g., 2a) by improving therapeutic index .
Halogenation : Chloro (target compound) and fluoro (ELND006) substituents balance potency and metabolic stability, with fluorine offering superior pharmacokinetics .
Diverse Applications: Minor structural changes shift activity from anti-inflammatory () to neuroprotective () or anticancer () domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
